Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl-
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Overview
Description
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a methanol group, which is further substituted with a 1,1-dimethylethyl group and an alpha-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Substitution: The 1,1-dimethylethyl group and alpha-methyl group are introduced through substitution reactions, often using alkyl halides and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- can undergo oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The 1,1-dimethylethyl and alpha-methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound is similar but lacks the alpha-methyl group.
Cyclohexanemethanol: This compound lacks both the 1,1-dimethylethyl and alpha-methyl groups.
Properties
CAS No. |
61065-77-8 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(4-tert-butylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
FNBYRKVLUFZUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C(C)(C)C)O |
Origin of Product |
United States |
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